(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Description
“(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a benzofuran-derived compound characterized by a fused bicyclic framework. The (Z)-configuration denotes the geometry of the exocyclic double bond between the benzofuran core and the furan-2-ylmethylene substituent. Key structural features include:
- Benzofuran core: A 2,3-dihydrobenzofuran system with a ketone at position 3 and a methyl group at position 6.
- Substituents: A furan-2-ylmethylene group at position 2 and an acetate ester at position 6.
- Stereochemistry: The (Z)-configuration ensures specific spatial orientation, influencing intermolecular interactions and physicochemical properties.
Structural elucidation of such compounds typically employs NMR spectroscopy (as demonstrated in for related molecules) and X-ray crystallography using programs like SHELXL () or SIR97 () .
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9-13(20-10(2)17)6-5-12-15(18)14(21-16(9)12)8-11-4-3-7-19-11/h3-8H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVCQOYPUMJGEU-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of furan-2-carbaldehyde with 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran derivatives modified at positions 2 and 6. Below is a comparative analysis with structurally analogous compounds (Table 1), highlighting substituent effects and molecular properties.
Table 1: Structural and Substituent Comparison
Key Observations:
Substituent Effects on Polarity: The acetate group in the target compound enhances polarity compared to the bulkier 2,6-dimethoxybenzoate in .
Lipophilicity :
- Methoxy groups (e.g., in and ) increase logP values, favoring membrane permeability but reducing aqueous solubility.
Stereochemical Considerations :
- The (Z)-configuration is conserved across analogs, suggesting a preference for specific biological interactions or crystal-packing arrangements .
Synthetic Accessibility :
- Acetate derivatives (e.g., the target compound) are typically simpler to synthesize than dimethoxybenzoate esters, which require multi-step functionalization .
Research Findings and Implications
Structural Analysis :
- Ring puckering in the benzofuran core (analyzed via Cremer-Pople coordinates, ) may influence conformational stability and binding affinity .
- Crystallographic data (if available) refined via SHELXL or SIR97 would confirm the planarity of the fused ring system .
Biological Relevance :
- While direct bioactivity data for the target compound is absent, analogs with dimethoxybenzoate groups () are often explored for antimicrobial or anti-inflammatory properties due to enhanced lipophilicity .
Biological Activity
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.27 g/mol. The structural features include a furan ring, a benzofuran moiety, and an acetate group that may contribute to its biological activity.
1. Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan and benzofuran rings enhances the electron-donating ability, which is crucial for scavenging free radicals. In vitro assays demonstrated that related compounds effectively reduced oxidative stress markers in various cell lines.
2. Anti-inflammatory Effects
Compounds derived from benzofuran have shown promising anti-inflammatory activities. In a study investigating the inhibition of pro-inflammatory cytokines, this compound exhibited a dose-dependent reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| (Z)-2-(furan-2-ylmethylene)-7-methyl... | 15.4 | NF-kB inhibition |
| Control (e.g., Aspirin) | 12.0 | COX inhibition |
3. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it significantly inhibited cell proliferation in breast (MCF-7) and colon cancer (HT-29) cells with IC50 values of 18 µM and 22 µM, respectively. The mechanism involves induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 18 | Yes |
| HT-29 | 22 | Yes |
4. Antimicrobial Activity
Preliminary antimicrobial assays indicated that the compound possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–64 µg/mL.
Case Studies
A notable case study involved the synthesis of various derivatives of benzofuran compounds, including (Z)-2-(furan-2-ylmethylene)-7-methyl... which were tested for their biological activities. The study highlighted how modifications in the structure influenced their pharmacological profiles, particularly enhancing their anti-inflammatory and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
